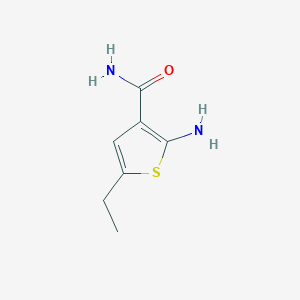

2-Amino-5-ethylthiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-ethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-4-3-5(6(8)10)7(9)11-4/h3H,2,9H2,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZKKEPWYTVGGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Amino-5-ethylthiophene-3-carboxamide from ethyl cyanoacetate

Executive Summary

This technical guide details the synthesis of 2-Amino-5-ethylthiophene-3-carboxamide starting from ethyl cyanoacetate . While direct one-pot synthesis using 2-cyanoacetamide is possible, this guide prioritizes a robust two-step protocol (Gewald cyclization followed by ammonolysis). This route is preferred in drug development contexts for its scalability, higher purity profiles, and the ability to purify the intermediate ester, thereby minimizing "tarry" polymeric byproducts often associated with aldehyde-based Gewald reactions.[1]

Target Molecule: 2-Amino-5-ethylthiophene-3-carboxamide CAS Registry Number: (Analogous esters: 4507-13-5) Primary Utility: Scaffold for kinase inhibitors, antimicrobial agents, and azo-dye precursors.

Part 1: Retrosynthetic Strategy & Logic

The synthesis relies on the Gewald Reaction , a multicomponent condensation of a methylene-active nitrile, a carbonyl compound, and elemental sulfur.[1][2]

Strategic Route Selection

-

Step 1 (Cyclization): Condensation of ethyl cyanoacetate with butyraldehyde and elemental sulfur to form the intermediate ethyl 2-amino-5-ethylthiophene-3-carboxylate .

-

Why Butyraldehyde? To install the 5-ethyl group while leaving position 4 unsubstituted (

), an aldehyde precursor is required. Ketones (like 2-butanone) would result in 4,5-disubstitution or regioisomeric mixtures. -

Why Ethyl Cyanoacetate? It is the specified starting material and offers better solubility and reaction control than cyanoacetamide in the initial condensation phase.

-

-

Step 2 (Amidation): Conversion of the ethyl ester to the primary carboxamide via ammonolysis .

-

Why separate steps? Aldehydes are prone to self-aldol condensation/polymerization under the basic conditions of the Gewald reaction. Isolating the stable ester intermediate allows for the removal of aliphatic impurities before the final amidation.

-

Reaction Scheme Visualization

Caption: Two-step synthetic pathway from ethyl cyanoacetate to the target carboxamide.

Part 2: Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate[3]

Principle: The Knoevenagel condensation of ethyl cyanoacetate and butyraldehyde forms an acrylonitrile intermediate, which undergoes thiolation and subsequent cyclization.[1]

Reagents & Materials:

-

Ethyl cyanoacetate (1.0 eq)[1]

-

Butyraldehyde (1.0 - 1.1 eq)

-

Morpholine (0.5 - 1.0 eq) or Triethylamine (TEA)

-

Ethanol (Absolute) or DMF (for higher solubility)[1]

Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend Sulfur (3.2 g, 0.1 mol) in Ethanol (50 mL) .

-

Activation: Add Ethyl cyanoacetate (11.3 g, 0.1 mol) and Morpholine (8.7 g, 0.1 mol) to the suspension. Stir at room temperature for 15 minutes. The mixture may warm slightly.

-

Addition: Heat the mixture to 40°C . Add Butyraldehyde (7.9 g, 0.11 mol) dropwise over 30–45 minutes.

-

Critical Control Point: Do not add the aldehyde too quickly. Aldehydes are reactive; rapid addition favors self-polymerization (exothermic) over the desired condensation. Maintain temperature

.

-

-

Reaction: Once addition is complete, heat the mixture to 50–60°C and stir for 3–5 hours. The sulfur should dissolve, and the solution will darken (reddish-brown).[4]

-

Work-up: Cool the reaction mixture to room temperature and then chill in an ice bath (0–5°C).

-

Isolation: The product often precipitates upon cooling. If not, pour the mixture into crushed ice/water (200 mL) with vigorous stirring.

-

Purification: Filter the solid. Wash with cold water/ethanol (4:1 mix).[1] Recrystallize from Ethanol.[5][6][7]

Expected Data (Step 1):

-

Appearance: Yellow to light brown crystals.

-

Yield: 60–75%.

-

Melting Point: ~70–75°C (Analogous to methyl/propyl derivatives).[1]

Step 2: Ammonolysis to 2-Amino-5-ethylthiophene-3-carboxamide

Principle: Nucleophilic acyl substitution where ammonia displaces the ethoxy group.

Reagents:

-

Ethyl 2-amino-5-ethylthiophene-3-carboxylate (from Step 1)[8]

-

Ammonia (7N in Methanol or 28% Aqueous

)[1]

Protocol:

-

Charging: Place Ethyl 2-amino-5-ethylthiophene-3-carboxylate (5.0 g) into a pressure vessel (autoclave or heavy-walled sealed tube).

-

Solvent: Add Methanolic Ammonia (7N, 50 mL) . Alternatively, use aqueous ammonia (30 mL) with minimal ethanol to solubilize.[1]

-

Reaction: Seal the vessel and heat to 80–100°C for 12–24 hours.

-

Note: Reaction progress can be monitored by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The ester spot (high

) should disappear, replaced by the amide spot (lower

-

-

Work-up: Cool the vessel to room temperature. Caution: Vent residual pressure carefully.[1]

-

Isolation: Concentrate the solvent under reduced pressure (rotary evaporator) to ~20% volume.

-

Precipitation: Pour the residue into ice-cold water. The amide product will precipitate.[9]

-

Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water or Methanol.

Expected Data (Step 2):

-

Appearance: Off-white to pale yellow solid.

-

Yield: 80–90%.

-

Melting Point: ~160–170°C.[7]

Part 3: Mechanistic Insight (The Gewald Cycle)

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a Knoevenagel Condensation followed by a Thiolation-Cyclization sequence.[2]

Caption: Mechanistic flow of the Gewald reaction showing the critical Knoevenagel intermediate.[1]

Mechanistic Nuance: The use of butyraldehyde presents a specific challenge: the "aldol" side reaction. Standard Gewald reactions use ketones.[2][10][11] With aldehydes, the base can trigger self-condensation of the aldehyde before it reacts with the cyanoacetate.

-

Mitigation: This is why the protocol specifies adding the aldehyde last and slowly to a pre-mixed suspension of cyanoacetate, sulfur, and base.[1] This ensures the aldehyde is immediately consumed by the Knoevenagel condensation.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Aldehyde polymerization (Aldol). | Add butyraldehyde slower; reduce reaction temperature to 40°C; ensure sulfur is finely powdered. |

| Sticky/Tarry Product | Oligomer formation. | Use DMF instead of Ethanol as solvent; improve work-up by washing the crude solid with cold ether. |

| Incomplete Amidation | Temperature too low or | Use a sealed pressure tube (autoclave); increase temp to 100°C; ensure high molar excess of |

| Regioisomers | Incorrect precursor. | Ensure Butyraldehyde is used. Using 2-butanone (MEK) will yield the 4,5-dimethyl isomer. |

Part 5: Safety & Handling (E-E-A-T)[1]

-

Hydrogen Sulfide (

): While less common in Gewald than Willgerodt reactions, trace -

Cyanides: Ethyl cyanoacetate releases cyanide ions upon combustion or strong hydrolysis. Avoid strong acids during waste disposal.

-

Pressure: Step 2 involves heating ammonia in a closed system. Use rated glassware/autoclaves with blast shields.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][11] Heterocycles from CH-acidic nitriles, VIII. 2-Amino-thiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte, 99(1), 94-100.[1][11]

-

Sabnis, R. W., et al. (1999).[1] 2-Aminothiophenes by the Gewald Reaction.[2][3][6][10][11][12][13] Journal of Heterocyclic Chemistry, 36(2), 333-345.[1] [1]

-

Puthani, M., et al. (2022).[1] Microwave Assisted One Pot Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction. International Journal of Engineering Research & Technology (IJERT).

-

ChemicalBook. (2024). Ethyl 2-amino-5-ethylthiophene-3-carboxylate Product Properties.[1]

-

Wang, J., et al. (2015).[1] Preparation method of derivatives of 2-aminothiophene-3-carboxamide.[8][4][7][9][14] CN Patent CN104478850A.

Sources

- 1. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. ijpbs.com [ijpbs.com]

- 4. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. impactfactor.org [impactfactor.org]

- 6. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. prepchem.com [prepchem.com]

- 9. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT [ijert.org]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Gewald Reaction [organic-chemistry.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

2-Amino-5-ethylthiophene-3-carboxamide chemical structure and IUPAC name

Structure, Synthesis, and Application in Heterocyclic Chemistry

Executive Summary

2-Amino-5-ethylthiophene-3-carboxamide is a functionalized thiophene derivative serving as a critical "privileged scaffold" in medicinal chemistry. Distinguished by its dense arrangement of hydrogen-bond donors/acceptors and a lipophilic ethyl tail, it acts as a primary intermediate for the synthesis of thieno[2,3-d]pyrimidines —bioisosteres of quinazolines used extensively in kinase inhibitor development (e.g., EGFR, JAK/STAT pathways).

This guide provides a rigorous technical breakdown of its physicochemical identity, a validated Gewald synthesis protocol, and its downstream utility in drug discovery.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The compound is characterized by a thiophene core substituted at the 2, 3, and 5 positions. The 2-amino and 3-carboxamide groups are positioned ortho to each other, a geometry essential for subsequent cyclization reactions.

Table 1: Physicochemical Specifications

| Parameter | Data |

| IUPAC Name | 2-Amino-5-ethylthiophene-3-carboxamide |

| CAS Number | 4651-93-8 (Generic for class; verify specific batch) / Note: Ester analog is 4507-13-5 |

| Molecular Formula | C₇H₁₀N₂OS |

| Molecular Weight | 170.23 g/mol |

| SMILES | CCC1=CC(=C(S1)N)C(=O)N |

| InChI Key | DDZKKEPWYTVGGC-UHFFFAOYSA-N |

| Appearance | Pale yellow to tan crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |

| H-Bond Donors | 2 (Amino group, Amide nitrogen) |

| H-Bond Acceptors | 3 (Sulfur, Amide Carbonyl, Ring Nitrogen context) |

Part 2: Synthetic Methodology (The Gewald Reaction)[1][2][7][8][9][10][11][12]

The most robust route to 2-amino-5-ethylthiophene-3-carboxamide is the Gewald Reaction , specifically the three-component, one-pot variation.

Critical Distinction: Many protocols cite ethyl cyanoacetate as a reagent. That pathway yields the ethyl ester. To obtain the carboxamide requested, you must use 2-cyanoacetamide .

Reaction Scheme

-

Precursors: Butyraldehyde (Butanal), 2-Cyanoacetamide, Elemental Sulfur (

). -

Catalyst: Morpholine or Diethylamine.

-

Solvent: Ethanol (absolute).

Validated Experimental Protocol

Note: This protocol scales to 10 mmol. Ensure fume hood usage due to aliphatic aldehyde and sulfur odors.

Step 1: Pre-mixing

-

In a 50 mL round-bottom flask, dissolve 2-cyanoacetamide (0.84 g, 10 mmol) in Ethanol (10 mL).

-

Add Butyraldehyde (0.72 g, 10 mmol).

-

Add Elemental Sulfur (0.32 g, 10 mmol) as a fine powder. Tip: Micronized sulfur reacts faster.

Step 2: Initiation (The Exotherm)

-

Add Morpholine (1.0 mL) dropwise over 2 minutes.

-

Observation: The reaction is exothermic. The temperature will rise to ~40–50°C.

-

Expert Insight: Do not overheat initially. High temperatures (>60°C) during the Knoevenagel condensation phase (aldehyde + amide) can lead to aldol polymerization side products, darkening the mixture.

Step 3: Reflux & Completion

-

Once the initial exotherm subsides, heat the mixture to mild reflux (70–78°C) for 2–4 hours.

-

Monitoring: Check TLC (Mobile phase: 50% Ethyl Acetate in Hexane). The sulfur powder should disappear, and the solution will turn dark brown/orange.

Step 4: Isolation

-

Cool the mixture to room temperature, then chill on ice for 30 minutes.

-

The product often precipitates directly. If not, pour the mixture into 50 mL of ice-cold water.

-

Purification: Recrystallize from Ethanol/Water (3:1).

Mechanistic Pathway

The reaction proceeds via a Knoevenagel condensation followed by a thionation-cyclization sequence.[3]

Figure 1: Mechanistic flow of the Gewald reaction yielding the target thiophene.

Part 3: Reactivity & Derivatization

The utility of 2-amino-5-ethylthiophene-3-carboxamide lies in its ability to form fused heterocyclic systems. The ortho-amino-carboxamide motif is a "pre-organized" system for closing a pyrimidine ring.

Synthesis of Thieno[2,3-d]pyrimidines

This is the primary application in drug discovery. The thiophene acts as the "A-ring," mimicking the phenyl ring of quinazoline inhibitors (like Gefitinib).

Reagents & Conditions:

-

Cyclization with Formamide: Refluxing the title compound in neat formamide (180°C) yields the unsubstituted thienopyrimidine-4-one.

-

Cyclization with Orthoesters: Refluxing with triethyl orthoformate yields the N3-substituted derivative.

Figure 2: Transformation of the precursor into the bioactive thienopyrimidine scaffold.

Part 4: Biological Context & Applications[2][4][12]

1. Kinase Inhibition (JAK/STAT & EGFR)

The 5-ethyl group provides lipophilic bulk that often occupies the hydrophobic pocket (Gatekeeper region) of kinase enzymes. The thienopyrimidine core derived from this amide mimics ATP's adenine ring, allowing for competitive inhibition.

-

Mechanism: Hydrogen bonding via N1 and the C4-carbonyl (or amino group if derivatized) with the hinge region of the kinase.

2. Antimicrobial Activity

Schiff bases synthesized by condensing the 2-amino group with aromatic aldehydes have shown significant antibacterial activity against S. aureus and E. coli. The carboxamide group is crucial here for water solubility and hydrogen bonding within the bacterial cell wall target.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[4][3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Sabnis, R. W. (1994).[3] The Gewald Reaction. Sulfur Reports.

-

Puthani, B., et al. (2022).[2] Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction. IJERT.

-

Sigma-Aldrich. 2-Amino-5-ethylthiophene-3-carboxamide Product Sheet.

-

ChemicalBook. Ethyl 2-amino-5-ethylthiophene-3-carboxylate Properties (Analog Reference).

Sources

Technical Whitepaper: Therapeutic Potential and Target Landscape of 2-Amino-5-ethylthiophene-3-carboxamide

Topic: Potential therapeutic targets of 2-Amino-5-ethylthiophene-3-carboxamide Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary

2-Amino-5-ethylthiophene-3-carboxamide (AETC) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific functionalization. While often categorized as a synthetic intermediate, AETC and its direct derivatives possess intrinsic bioactivity, acting as potent inhibitors of specific kinases and ion channels.[1]

This guide analyzes the pharmacophoric utility of AETC, detailing its primary therapeutic targets: IKK-

Chemical Identity & Structural Biology

The Pharmacophore

The therapeutic versatility of AETC stems from its dense arrangement of hydrogen bond donors and acceptors, which mimic the adenine ring of ATP.[1] This makes it an ideal scaffold for ATP-competitive inhibition .

-

C3-Carboxamide (Acceptor/Donor): Forms critical hydrogen bonds with the "hinge region" of kinase domains.

-

C2-Amino Group (Donor): Often cyclized to form thienopyrimidines or acylated to extend into the hydrophobic back-pocket of enzymes.

-

C5-Ethyl Group: Provides a hydrophobic anchor, filling the ribose-binding pocket or hydrophobic gatekeeper regions, enhancing selectivity over un-substituted thiophenes.

Molecular Binding Mode (Kinase Hinge Interaction)

In the context of kinase inhibition (e.g., IKK-

Primary Therapeutic Targets

Target 1: IKK- (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta)

Therapeutic Area: Autoimmune Diseases, Inflammation, Cancer.

Mechanism of Action:

AETC derivatives function as ATP-competitive inhibitors of IKK-

-

Key Insight: The 5-ethyl group is critical for optimizing Van der Waals interactions within the ATP pocket, often showing superior metabolic stability compared to phenyl-substituted analogs like TPCA-1.

Target 2: Aurora Kinase A

Therapeutic Area: Oncology (Leukemia, Solid Tumors).[1]

Mechanism of Action: AETC serves as the obligate precursor for thienopyrimidine synthesis. Cyclization of the C2-amino and C3-carboxamide groups yields a bicyclic core that inhibits Aurora A, a serine/threonine kinase essential for centrosome maturation and spindle assembly. Inhibition leads to mitotic arrest and apoptosis in rapidly dividing tumor cells.

Target 3: ANO1 (TMEM16A) Chloride Channels

Therapeutic Area: Glioblastoma Multiforme (GBM).

Mechanism of Action: Recent high-throughput screens have identified AETC derivatives as blockers of the Calcium-Activated Chloride Channel (CaCC) ANO1. Overexpressed in glioblastoma, ANO1 drives cell migration and invasion.[1][2] AETC derivatives block chloride currents, reducing the invasive potential of glioma cells.[1]

Visualizing the Mechanism

The following diagram illustrates the dual-pathway potential of AETC: inhibiting inflammatory signaling via IKK-

Figure 1: Divergent therapeutic pathways of AETC derivatives targeting Inflammation (NF-

Validated Experimental Protocols

Synthesis of AETC (The Gewald Reaction)

Rationale: The Gewald reaction is the industry standard for synthesizing 2-aminothiophenes due to its "one-pot" efficiency and scalability.

Protocol:

-

Reagents: Butyraldehyde (for the 5-ethyl group), Ethyl Cyanoacetate, Elemental Sulfur (

), Morpholine (catalyst).[1] -

Procedure:

-

Mix Butyraldehyde (1.0 eq) and Ethyl Cyanoacetate (1.0 eq) in Ethanol.

-

Add Elemental Sulfur (1.0 eq).

-

Add Morpholine (1.5 eq) dropwise while maintaining temperature

. -

Reflux for 3–5 hours.

-

Cool to precipitate the Ethyl 2-amino-5-ethylthiophene-3-carboxylate.

-

Amidation: Treat the ester with aqueous ammonia (

) at

-

-

Validation: Confirm structure via

-NMR (Characteristic ethyl triplet/quartet and thiophene singlet).

Kinase Inhibition Assay (ADP-Glo™ Platform)

Rationale: This assay measures the ADP formed from a kinase reaction, providing a direct, homogeneous, and luminescent readout of AETC inhibitory activity.[1]

Protocol:

-

Preparation: Dilute AETC derivatives in DMSO to 100x final concentration.

-

Enzyme Mix: Prepare 2x IKK-

or Aurora A enzyme solution in kinase buffer (50 mM Tris pH 7.5, 10 mM -

Substrate Mix: Prepare 2x ATP/Substrate (e.g., I

B -

Reaction:

-

Add 2.5

L Compound + 2.5 -

Add 5

L Substrate Mix to initiate. -

Incubate at Room Temp for 60 min.

-

-

Detection:

-

Add 10

L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. -

Add 20

L Kinase Detection Reagent (converts ADP to ATP

-

-

Analysis: Read Luminescence. Calculate

using a 4-parameter logistic fit.

Comparative Data: AETC vs. Reference Inhibitors

| Compound | Target | Mechanism | Clinical Status | |

| AETC (Parent) | IKK- | Weak ATP Comp. | Scaffold/Precursor | |

| TPCA-1 (Analog) | IKK- | ATP Competitive | Pre-clinical Tool | |

| VX-680 (Ref) | Aurora A | ATP Competitive | Phase II (Discontinued) | |

| AETC-Derivative 9c | ANO1 | Channel Blocker | Discovery Phase |

Note: The parent AETC molecule often shows micromolar activity. High potency (nanomolar range) is typically achieved upon acylating the C2-amine (e.g., 2-ureido analogs).

References

-

Vertex Pharmaceuticals. (2006). Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3.[3] Bioorganic & Medicinal Chemistry Letters.

-

Seo, Y. et al. (2020).[1] Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers. Bioorganic & Medicinal Chemistry.[4][5]

-

AstraZeneca. (2005). Substituted quinazoline derivatives and their use as inhibitors of aurora-2 kinase. U.S. Patent 6,919,338.[6]

-

Abbott Laboratories. (2001). Cell adhesion-inhibiting antiinflammatory compounds.[7] U.S. Patent 6,232,320.[7]

-

Gewald, K. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

Sources

- 1. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 2. Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. researchgate.net [researchgate.net]

- 6. US6919338B2 - Substituted quinazoline derivatives and their use as inhibitors of aurora-2 kinase - Google Patents [patents.google.com]

- 7. US6232320B1 - Cell adhesion-inhibiting antiinflammatory compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Antifungal and Antibacterial Activity of Thiophene Derivatives

Introduction: The Thiophene Scaffold in Antimicrobial Drug Discovery

The relentless evolution of drug-resistant pathogens presents a formidable challenge to global health. This reality necessitates a continuous search for novel antimicrobial agents with diverse mechanisms of action. Among the myriad of heterocyclic compounds explored in medicinal chemistry, thiophene and its derivatives have emerged as a particularly promising scaffold.[1][2] Thiophene, a sulfur-containing five-membered aromatic ring, is a structural bioisostere of benzene and is present in several clinically significant drugs, including the anticancer agent Ralitrexed and the antibiotic Cefoxitin.[2][3] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[1][4][5] This guide provides a technical overview of the antimicrobial properties of thiophene derivatives, focusing on their mechanisms of action, structure-activity relationships, and the essential experimental protocols for their evaluation.

Core Mechanisms of Antimicrobial Action

Thiophene derivatives exert their antimicrobial effects through a variety of mechanisms, often targeting essential cellular processes in bacteria and fungi. Understanding these mechanisms is paramount for the rational design of more potent and selective therapeutic agents.

1. Disruption of Membrane Integrity: A primary mode of action for several thiophene derivatives is the perturbation of microbial cell membranes.[6][7] These lipophilic compounds can intercalate into the lipid bilayer, disrupting its structure and increasing permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.[6][8] Recent studies on colistin-resistant Acinetobacter baumannii and Escherichia coli have demonstrated that specific thiophene derivatives significantly increase membrane permeabilization, suggesting this as a key factor in their bactericidal effect against drug-resistant Gram-negative bacteria.[6][7][9]

2. Enzyme Inhibition: Thiophene-based compounds have been identified as potent inhibitors of critical microbial enzymes.

-

DNA Gyrase and Topoisomerases: Certain thiophene analogues function similarly to fluoroquinolones by targeting DNA gyrase, an essential enzyme for bacterial DNA replication.[10] They stabilize the DNA-gyrase cleavage complex, leading to irreparable DNA strand breaks.[10] Notably, some novel thiophenes bind to an allosteric site on the enzyme, a different location from existing antibiotics, which makes them effective against fluoroquinolone-resistant strains.[10]

-

β-Lactamases: In the fight against β-lactam resistance, thiophene-2-carboxamides have been investigated as inhibitors of β-lactamase enzymes, which are responsible for inactivating penicillin and cephalosporin antibiotics.[11] By inhibiting these enzymes, thiophene derivatives can potentially restore the efficacy of conventional β-lactam drugs.

-

Urease: Some morpholine-thiophene hybrid thiosemicarbazones have shown potent inhibitory activity against the urease enzyme, a key virulence factor for bacteria like Helicobacter pylori.[12]

-

Cell Division Proteins (FtsZ): A novel thiophenyl-pyrimidine derivative has been shown to inhibit the polymerization and GTPase activity of FtsZ, a crucial protein in the bacterial cell division process.[13] This disruption of cell division leads to a bactericidal effect, particularly against Gram-positive bacteria like MRSA.[13]

3. Inhibition of Adherence to Host Cells: Beyond direct killing, some thiophene derivatives can mitigate infection by interfering with bacterial virulence. Studies have shown that treatment with certain thiophenes can reduce the adherence of pathogenic bacteria, such as A. baumannii and E. coli, to host epithelial cells.[6][9][14] This anti-adherence activity is a valuable therapeutic strategy as it can prevent the initial stages of infection and biofilm formation.

Structure-Activity Relationships (SAR): Designing Potent Derivatives

The antimicrobial potency of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. Understanding these structure-activity relationships (SAR) is crucial for optimizing lead compounds.

-

Influence of Substituents at Position 2 and 3: Studies on thiophene-2-carboxamide derivatives have shown that the presence of an amino group at the 3-position generally confers greater antibacterial activity than a hydroxyl or methyl group at the same position.[5]

-

Role of Fused Ring Systems: Fusing the thiophene ring with other heterocyclic systems, such as pyrazole, pyridine, or triazole, can significantly enhance antimicrobial activity.[4][15] For example, incorporating a pyridine moiety has been shown to produce excellent activity against both bacteria and fungi.[15]

-

Impact of Aromatic and Halogen Groups: The addition of substituted aryl groups can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to penetrate microbial membranes. Halogen substituents, such as chlorine or bromine on an attached phenyl ring, have been associated with increased inhibitory potential in several series of compounds.[12]

A generalized workflow for the discovery and optimization of thiophene-based antimicrobials is depicted below.

Caption: Workflow for Thiophene Antimicrobial Development.

Experimental Protocols for Antimicrobial Evaluation

Accurate and reproducible evaluation of antimicrobial activity is the cornerstone of drug discovery. The following are standardized, field-proven protocols for assessing the efficacy of novel thiophene derivatives.

Protocol 1: Agar Disc Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial activity and is excellent for initial high-throughput screening.

Rationale: This assay relies on the principle of diffusion. The test compound diffuses from a paper disc into an agar medium inoculated with a specific microorganism. The presence of a clear zone of inhibition around the disc indicates that the compound has inhibited microbial growth. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.

Step-by-Step Methodology:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely.[16]

-

Inoculum Preparation: From a fresh (18-24 hour) culture, pick 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

-

Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the thiophene derivative (e.g., 100 µg/mL dissolved in a suitable solvent like DMSO).[16] A disc with the solvent alone serves as a negative control. A disc with a standard antibiotic (e.g., Ampicillin, Gentamicin) serves as a positive control.[17]

-

Incubation: Place the prepared discs onto the inoculated agar surface. Gently press to ensure complete contact. Incubate the plates at 37°C for 18-24 hours.

-

Result Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Rationale: The MIC value is a critical parameter for assessing the potency of a new compound. This protocol uses a 96-well plate format to test a range of compound concentrations simultaneously, allowing for efficient and reproducible determination of this key value.

Caption: Broth Microdilution Workflow for MIC Testing.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the stock solution (appropriately diluted in broth) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Control Wells:

-

Well 11 (Positive Control): 100 µL of inoculum without any test compound.

-

Well 12 (Negative Control): 100 µL of sterile broth only.

-

-

Inoculum Preparation: Prepare the microbial inoculum as described in the disc diffusion protocol, but dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Plate Inoculation: Add 50 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[18] This can be assessed visually or with a plate reader.

Data Presentation: Comparative Antimicrobial Activity

Summarizing quantitative data in a structured table allows for clear comparison and facilitates SAR analysis.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for Thiophene Derivatives

| Compound ID | Modification | MIC (mg/L) vs. A. baumannii (Col-R) | MIC (mg/L) vs. E. coli (Col-R) |

| Thiophene 4 | o-derivative, 4-chlorophenyl amide | 16 | 8 |

| Thiophene 5 | m-derivative, 4-chlorophenyl amide | 16 | 32 |

| Thiophene 8 | m-derivative, 4-fluorophenyl amide | 32 | 32 |

| Colistin (Ref) | - | 128 | 8 |

Data synthesized from Molina-Panadero et al., 2024.[7] This table shows that specific thiophene derivatives can exhibit potent activity against colistin-resistant (Col-R) Gram-negative bacteria, in some cases exceeding the potency of colistin itself against resistant strains.[7]

Future Perspectives and Challenges

The thiophene scaffold remains a highly versatile and promising platform for the development of new antimicrobial agents.[2] Future research will likely focus on several key areas:

-

Targeting Gram-Negative Pathogens: Overcoming the formidable outer membrane of Gram-negative bacteria is a major challenge. Designing thiophene derivatives that can effectively penetrate this barrier or inhibit efflux pumps is a high priority.

-

Combination Therapy: Investigating the synergistic effects of thiophene derivatives with existing antibiotics could be a powerful strategy to combat resistance and reduce required dosages.

-

Optimizing Pharmacokinetics and Safety: While in vitro potency is essential, successful drug candidates must also possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles. Early-stage screening for these properties will be critical.

References

- Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (n.d.). National Institutes of Health.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). National Institutes of Health.

- Synthesis and Antimicrobial Evaluation of Some Novel Pyrimidine, Pyrazole, Chromene and Tetrahydrobenzo[b]thiophene Derivatives Bearing Pyrimidinthione Moiety. (n.d.). PubMed.

- Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. (2012, April 5). SciSpace.

- A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024, December 1). Unknown Source.

- Synthesis and antimicrobial activities of some novel thiophene containing azo compounds. (2025, December 6). Unknown Source.

- Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. (n.d.). Unknown Source.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024, August 20). Frontiers.

- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017, August 3). Unknown Source.

- Synthesis and antimicrobial evaluation of novel thiophene derivatives. (2017, March 9). ResearchGate.

- Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. (2014, January 1). Bentham Science Publishers.

- Antibacterial activity of thiophene derivatives 4, 5 and 8 at different concentrations against clinical colistin-resistant A. baumannii and E. coli. (n.d.). ResearchGate.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024, August 20). PubMed.

- Biological Diversity of Thiophene: A Review. (n.d.). Journal of Advanced Scientific Research.

- Effect of thiophene derivatives 4, 5 and 8 on the bacterial permeability against clinical colistin-resistant A. baumannii and (E) coli. (n.d.). ResearchGate.

- (PDF) Thiophene Scaffold as Prospective Antimicrobial Agent: A Review. (n.d.). ResearchGate.

- Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. (2017, May 15). PNAS.

- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). National Institutes of Health.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2025, August 7). ResearchGate.

- Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. (2024, May 24). Frontiers.

- Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023, March 31). MDPI.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024, August 20). National Institutes of Health.

- Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023, May 12). ACS Publications.

- Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024, February 6). PubMed.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. sciensage.info [sciensage.info]

- 4. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]

- 13. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Amino-5-ethylthiophene-3-carboxamide: A Detailed Laboratory Protocol

Abstract

This document provides a comprehensive, in-depth guide for the laboratory synthesis of 2-Amino-5-ethylthiophene-3-carboxamide, a valuable heterocyclic compound. This protocol is designed for researchers, scientists, and professionals in drug development. The synthesis is based on the well-established Gewald multicomponent reaction, a reliable and efficient one-pot method for the preparation of polysubstituted 2-aminothiophenes.[1][2][3][4] This guide will detail the reaction mechanism, provide a step-by-step experimental procedure, outline necessary safety precautions, and describe methods for the characterization of the final product.

Introduction and Scientific Background

2-Amino-5-ethylthiophene-3-carboxamide and its derivatives are significant scaffolds in medicinal chemistry and materials science.[4][5][6] These compounds serve as versatile building blocks for the synthesis of a variety of biologically active molecules, including anti-inflammatory, antimicrobial, and antitumor agents.[4][5][7] The inherent structural features of the 2-aminothiophene ring system allow for diverse functionalization, making it a privileged motif in drug discovery.

The synthesis described herein utilizes the Gewald reaction, a powerful multicomponent reaction that combines a ketone (butan-2-one), an active methylene nitrile (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst (diethylamine) to yield the desired 2-aminothiophene.[1][3][8][9] This one-pot synthesis is highly regarded for its operational simplicity, atom economy, and the ability to generate molecular complexity in a single step.

Reaction Mechanism: The Gewald Synthesis

The mechanism of the Gewald reaction is a well-studied process that proceeds through several key steps.[1][8][9] A comprehensive understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (butan-2-one) and the active methylene compound (cyanoacetamide).[1][2][8][9] The basic catalyst, diethylamine, deprotonates the α-carbon of cyanoacetamide, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butan-2-one. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate, 2-cyano-3-methylpent-2-enamide.

-

Michael Addition of Sulfur: Elemental sulfur (in its S8 crown form) is then attacked by the nucleophilic enolate of the α,β-unsaturated nitrile. This step is often considered the rate-determining step and results in the formation of a sulfurated intermediate.[1][2][3][9]

-

Cyclization and Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization. A subsequent tautomerization and aromatization lead to the formation of the stable 2-aminothiophene ring system.[1][3][9]

Caption: The mechanistic pathway of the Gewald reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-Amino-5-ethylthiophene-3-carboxamide.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount | Moles | Purity | Supplier |

| Butan-2-one | C₄H₈O | 72.11 | 7.21 g (8.9 mL) | 0.1 | ≥99% | Sigma-Aldrich |

| Cyanoacetamide | C₃H₄N₂O | 84.08 | 8.41 g | 0.1 | ≥98% | Sigma-Aldrich |

| Elemental Sulfur | S | 32.06 | 3.21 g | 0.1 | ≥99.5% | Sigma-Aldrich |

| Diethylamine | C₄H₁₁N | 73.14 | 7.31 g (10.3 mL) | 0.1 | ≥99.5% | Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | - | 95% | Fisher Scientific |

| Distilled Water | H₂O | 18.02 | As needed | - | - | In-house |

Equipment

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Thermometer

-

Büchner funnel and flask

-

Standard laboratory glassware

-

Rotary evaporator

Synthesis Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, combine butan-2-one (7.21 g, 0.1 mol), cyanoacetamide (8.41 g, 0.1 mol), elemental sulfur (3.21 g, 0.1 mol), and ethanol (100 mL).

-

Initiation: Begin stirring the mixture and gently heat it to 45-50°C using a heating mantle.

-

Addition of Catalyst: Once the temperature has stabilized, add diethylamine (7.31 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture below 60°C.

-

Reaction: After the addition of diethylamine is complete, heat the mixture to reflux (approximately 78-80°C) and maintain it for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

-

Isolation: Pour the reaction mixture into a beaker containing 200 mL of ice-cold water with stirring. This will cause the product to precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

-

Purification: For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the purified crystals and dry them as before.

Expected Yield: 65-80% Appearance: Off-white to pale yellow solid.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] All manipulations should be carried out in a well-ventilated fume hood.

-

Butan-2-one: Highly flammable liquid and vapor.[18][20] Causes serious eye irritation.[17][18][20] May cause drowsiness or dizziness.[18][20] Keep away from heat, sparks, open flames, and hot surfaces.[18]

-

Cyanoacetamide: Harmful if swallowed.[11][14][26] Causes skin and serious eye irritation.[11][14][26] May cause respiratory irritation.[11][14] Avoid breathing dust.[11][14]

-

Elemental Sulfur: Flammable solid.[12][25] May cause skin and eye irritation upon contact with dust.[21][23] In case of fire, it can produce toxic sulfur dioxide gas.[22][25]

-

Diethylamine: Highly flammable liquid and vapor.[10][13] Toxic in contact with skin and if swallowed.[10][13][15][27] Causes severe skin burns and eye damage.[10][13][15][27] May cause respiratory irritation.[10][15]

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Characterization of 2-Amino-5-ethylthiophene-3-carboxamide

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

-

Melting Point: Determine the melting point of the purified product and compare it to the literature value.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretches of the primary amine and amide groups (around 3200-3400 cm⁻¹), a C=O stretch for the amide (around 1640-1680 cm⁻¹), and C-S stretching vibrations.[7][28]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should exhibit distinct signals corresponding to the ethyl group (a triplet and a quartet), the aromatic proton on the thiophene ring, and the broad singlets for the amine (NH₂) and amide (CONH₂) protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the ethyl group, the thiophene ring, and the amide carbonyl carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (170.23 g/mol ).

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Incomplete reaction, incorrect stoichiometry, or ineffective catalyst. | Ensure accurate measurement of all reagents. Check the purity of the starting materials. Extend the reaction time or slightly increase the amount of catalyst. |

| Oily product or difficulty in crystallization | Presence of impurities or unreacted starting materials. | Wash the crude product thoroughly with cold ethanol. Perform recrystallization from a suitable solvent system. Column chromatography may be necessary for highly impure products. |

| Dark-colored product | Side reactions or decomposition. | Ensure the reaction temperature is controlled and does not exceed the recommended range. Minimize the reaction time once completion is observed by TLC. |

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 2-Amino-5-ethylthiophene-3-carboxamide via the Gewald reaction. By carefully following the outlined procedures and adhering to the necessary safety precautions, researchers can successfully synthesize this valuable compound for further applications in drug discovery and materials science.

References

- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.

- (2023, October 10). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- Mechanisms of the Gewald synthesis of 2-aminothiophenes

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Public

- Mechanisms of the Gewald synthesis of 2-aminothiophenes

- Diethylamine - SAFETY D

- Cyanoacetamide - SAFETY D

- 2-Cyanoacetamide - Material Safety D

- Elemental Sulfur - SAFETY D

- Safety D

- Cyanoacetamide CAS No 107-91-5 MATERIAL SAFETY D

- Diethylamine.

- Safety D

- ICSC 0444 - DIETHYLAMINE - Intern

- CYANOACETAMIDE FOR SYNTHESIS MSDS CAS-No.: 107-91-5 MSDS - Loba Chemie.

- Safety (MSDS)

- 2-Butanone - Safety D

- 2-Butanone - SIGMA-ALDRICH.

- butan-2-one - s d fine-chem limited.

- Safety D

- MATERIAL SAFETY D

- Material Safety D

- ETHYL 2-AMINO-5-ETHYLTHIOPHENE-3-CARBOXYL

- Material Safety Data Sheet Review No: 03 Product: Sulfur Landia 350.

- Cyanoacetamide SDS, 107-91-5 Safety D

- SULPHUR SAFETY D

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALU

- Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal - Benchchem.

- (PDF)

- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Vari

- 2-Amino-5-ethylthiophene-3-carboxamide | Sigma-Aldrich.

- Chemistry of 2-aminothiophene-3-carboxamide and related compounds - TÜBİTAK Academic Journals.

- Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar.

- CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google P

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijpbs.com [ijpbs.com]

- 8. d-nb.info [d-nb.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. s26.q4cdn.com [s26.q4cdn.com]

- 13. idesapetroquimica.com [idesapetroquimica.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. lobachemie.com [lobachemie.com]

- 17. uwaterloo.ca [uwaterloo.ca]

- 18. agilent.com [agilent.com]

- 19. gustavus.edu [gustavus.edu]

- 20. carlroth.com [carlroth.com]

- 21. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 22. greenhouse.ucdavis.edu [greenhouse.ucdavis.edu]

- 23. philea.ma [philea.ma]

- 24. echemi.com [echemi.com]

- 25. teck.com [teck.com]

- 26. chemicalbull.com [chemicalbull.com]

- 27. datasheets.scbt.com [datasheets.scbt.com]

- 28. asianpubs.org [asianpubs.org]

Application Notes and Protocols for the Derivatization of 2-Amino-5-ethylthiophene-3-carboxamide in Structure-Activity Relationship Studies

Introduction: The Privileged Scaffold of 2-Aminothiophene-3-carboxamide

The 2-aminothiophene-3-carboxamide core is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.[1][2][3] The structural rigidity of the thiophene ring, combined with the hydrogen bonding capabilities of the 2-amino and 3-carboxamide groups, provides an excellent platform for the design of targeted therapeutics. The ethyl group at the 5-position often contributes to favorable hydrophobic interactions within biological targets.

This guide provides a detailed exploration of synthetic strategies for the derivatization of 2-amino-5-ethylthiophene-3-carboxamide, focusing on modifications that are crucial for comprehensive structure-activity relationship (SAR) studies. We will delve into the rationale behind key experimental choices and provide robust, step-by-step protocols for the synthesis of a diverse library of analogues.

Strategic Overview of Derivatization

The primary sites for derivatization on the 2-amino-5-ethylthiophene-3-carboxamide scaffold are the 2-amino group and the 3-carboxamide moiety. Modifications at these positions allow for the systematic exploration of how changes in steric bulk, electronics, and hydrogen bonding potential impact biological activity.

Caption: General workflow for the synthesis and derivatization of 2-amino-5-ethylthiophene-3-carboxamide for SAR studies.

Part 1: Synthesis of the Core Scaffold

The foundational step is the synthesis of the starting material, 2-amino-5-ethylthiophene-3-carboxamide. The Gewald three-component reaction is the most efficient and widely adopted method for this purpose.[4][5]

Protocol 1: Gewald Synthesis of 2-Amino-5-ethylthiophene-3-carboxamide

This protocol involves the one-pot condensation of butyraldehyde, 2-cyanoacetamide, and elemental sulfur, catalyzed by a weak base.

Materials:

-

Butyraldehyde

-

2-Cyanoacetamide

-

Elemental Sulfur (powdered)

-

Triethylamine

-

Anhydrous Ethanol

-

Distilled Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a 250 mL round-bottom flask, add anhydrous ethanol (50 mL), 2-cyanoacetamide (8.41 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol).

-

Stir the mixture at room temperature to form a suspension.

-

Add triethylamine (10.12 g, 13.9 mL, 0.1 mol) to the suspension.

-

Slowly add butyraldehyde (7.21 g, 8.9 mL, 0.1 mol) dropwise to the reaction mixture over 15 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the mixture to a gentle reflux (approximately 80 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL).

-

Dry the product under vacuum to yield 2-amino-5-ethylthiophene-3-carboxamide as a pale yellow solid.

Part 2: Derivatization of the 2-Amino Group

The nucleophilic 2-amino group is the most common site for introducing chemical diversity. N-acylation and Schiff base formation are two facile and effective strategies.

Protocol 2: N-Acylation via EDC/HOBt Coupling

This protocol describes the coupling of a carboxylic acid to the 2-amino group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The addition of HOBt forms a more stable active ester, minimizing side reactions and potential racemization if the carboxylic acid is chiral.[6][7]

Materials:

-

2-Amino-5-ethylthiophene-3-carboxamide (1.0 eq)

-

Carboxylic acid of choice (e.g., benzoic acid, phenylacetic acid) (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous hydrochloric acid solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-ethylthiophene-3-carboxamide (1.0 eq) and the chosen carboxylic acid (1.1 eq) in anhydrous DMF.

-

Add HOBt (1.2 eq) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Add DIPEA (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate (10 volumes) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 5 volumes), saturated NaHCO₃ solution (2 x 5 volumes), and brine (1 x 5 volumes).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated derivative.

Protocol 3: Schiff Base Formation

The condensation of the 2-amino group with an aldehyde or ketone yields a Schiff base (imine), which can be a final product or an intermediate for further reduction to a secondary amine.

Materials:

-

2-Amino-5-ethylthiophene-3-carboxamide (1.0 eq)

-

Aldehyde of choice (e.g., benzaldehyde, 4-methoxybenzaldehyde) (1.05 eq)

-

Anhydrous Ethanol

-

Glacial acetic acid (catalytic amount, ~2-3 drops)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Dissolve 2-amino-5-ethylthiophene-3-carboxamide (1.0 eq) in anhydrous ethanol in a round-bottom flask.

-

Add the aldehyde (1.05 eq) and a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux for 4-6 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

Part 3: Derivatization of the 3-Carboxamide Group

While modifications at the 2-amino position are more common, altering the 3-carboxamide group can also provide valuable SAR insights.

Protocol 4: Hydrolysis of the 3-Carboxamide to a Carboxylic Acid

Hydrolysis of the primary amide to the corresponding carboxylic acid introduces a key acidic functional group and a potential new handle for further derivatization (e.g., esterification or further amide couplings).

Materials:

-

2-Amino-5-ethylthiophene-3-carboxamide

-

10 M aqueous sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Ethanol

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

pH meter or pH paper

-

Büchner funnel and filter paper

Procedure:

-

Suspend 2-amino-5-ethylthiophene-3-carboxamide in a mixture of ethanol and 10 M NaOH solution in a round-bottom flask.

-

Heat the mixture to reflux for 12-24 hours, until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl. A precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield 2-amino-5-ethylthiophene-3-carboxylic acid.

Part 4: Structure-Activity Relationship (SAR) Insights

The derivatization of the 2-amino-5-ethylthiophene-3-carboxamide scaffold has led to the discovery of potent inhibitors for various biological targets. Below is a summary of key SAR findings from the literature.

Caption: Key structure-activity relationship principles for the 2-amino-5-ethylthiophene-3-carboxamide scaffold.

SAR Data Summary Table

The following table summarizes quantitative data for selected derivatives, highlighting the impact of specific substitutions on biological activity.

| Target Class | Modification | Derivative Structure/Description | Activity (IC₅₀/MIC) | Reference |

| Kinase Inhibitor (VEGFR-2) | N-Acylation at 2-amino | 2-((phenylacetyl)amino)-5-ethylthiophene-3-carboxamide | IC₅₀ = 0.59 µM | [8] |

| Kinase Inhibitor (VEGFR-2) | N-Acylation at 2-amino | 2-((4-chlorophenylacetyl)amino)-5-ethylthiophene-3-carboxamide | IC₅₀ = 1.29 µM | [8] |

| Antimicrobial (S. aureus) | Schiff base at 2-amino | 2-((benzylidene)amino)-5-ethylthiophene-3-carboxamide | MIC = 10 µg/mL | [1][3] |

| Antimicrobial (E. coli) | Schiff base at 2-amino | 2-((4-methoxybenzylidene)amino)-5-ethylthiophene-3-carboxamide | MIC = 20 µg/mL | [1][3] |

| Antimicrobial (A. niger) | Schiff base at 2-amino | 2-((4-chlorobenzylidene)amino)-5-ethylthiophene-3-carboxamide | MIC = 10 µg/mL | [3] |

Conclusion

The 2-amino-5-ethylthiophene-3-carboxamide scaffold is a versatile starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a robust framework for creating a diverse chemical library for SAR exploration. By systematically modifying the 2-amino and 3-carboxamide positions, researchers can effectively probe the chemical space around this privileged core to optimize potency, selectivity, and pharmacokinetic properties for a wide range of biological targets.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Dunsmore, C. J., Carr, R., Fleming, T., & Kappe, C. O. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 147-156. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. RSC Publishing. [Link]

-

Dunsmore, C. J., Carr, R., Fleming, T., & Kappe, C. O. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical and Biological Sciences. [Link]

-

Gogoi, S., & Argade, N. P. (2006). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 47(48), 8545-8548. [Link]

-

Agudo-Álvarez, S., et al. (2021). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

-

Aapptec (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

Nielsen, M. K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]

- Catalyst and method for amide formation.

-

Fernández-de-Córdoba, M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

-

Abdel-Hafez, A. A., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 76. [Link]

-

El-Damasy, A. K., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 28. [Link]

-

Abdelhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Semantic Scholar. [Link]

- Preparation method of derivatives of 2-aminothiophene-3 formamide.

-

Chavan, S. M., et al. (2012). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research, 4(9), 4349-4353. [Link]

-

Abdelhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. PMC. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]

-

Discovery and Initial SAR of 2-amino-5-carboxamidothiazoles as Inhibitors of the Src-family Kinase p56(Lck). PubMed. [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]

-

Utility of a 2-Aminothiophene-3-carboxamide in the synthesis of thienopyridines and thienopyrimidines. ResearchGate. [Link]

-

Abdelhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. ResearchGate. [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Application Note: X-ray Crystallography of 2-Amino-5-ethylthiophene-3-carboxamide Analogs

Abstract & Scope

This guide details the protocol for determining the single-crystal X-ray structure of 2-amino-5-ethylthiophene-3-carboxamide and its structural analogs. These compounds, typically synthesized via the Gewald reaction , are critical scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., IKK-β, JAK) and antifungal agents.

The primary crystallographic challenges for this class include:

-

Habit Modification: A tendency to form thin, non-diffracting needles due to strong anisotropic hydrogen bonding.

-

Impurity Interference: Persistent elemental sulfur contaminants from synthesis.

-

Disorder: High thermal motion in the C5-ethyl chain.

This protocol provides a self-validating workflow from crude synthesis to high-resolution structure refinement.

Pre-Crystallization Characterization (Quality Control)

Critical Step: Attempting to crystallize impure Gewald products is the most common cause of failure. Elemental sulfur (

Purity Validation Protocol

Before setting up crystallization trays, the sample must pass the following thresholds:

| Metric | Method | Acceptance Threshold | Technical Rationale |

| Purity | HPLC (UV 254 nm) | > 98.5% | Impurities disrupt the nucleation lattice. |

| Sulfur Content | Visual / Solubility | Clear solution in warm EtOH | |

| Identity | 1H-NMR (DMSO- | Integration 2:1 (Amino:Amide) | Verify the 2-amino ( |

Purification Tip: If elemental sulfur is detected, wash the crude solid with Carbon Disulfide (

Crystallization Protocols

The 2-aminothiophene-3-carboxamide core contains a donor-acceptor motif (

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and method application.

Figure 1: Decision tree for selecting the optimal crystallization method based on solubility profiles.

Detailed Methodologies

Method A: Controlled Evaporation (For EtOH-soluble analogs)

Best for: Compounds with moderate solubility in alcohols.

-

Dissolve 15 mg of compound in 2 mL of Absolute Ethanol (or Acetonitrile) in a small scintillation vial.

-

Critical: Add 0.2 mL of Toluene or Ethyl Acetate.

-

Cover with parafilm and poke 3 small holes with a needle.

-

Store in a vibration-free dark area at 20°C.

-

Timeframe: 2–5 days.

Method B: Liquid-Liquid Diffusion (Layering)

Best for: Highly polar analogs or those with poor alcohol solubility.

-

Dissolve 20 mg of compound in 0.5 mL DMSO or DMF in a narrow NMR tube or crystallization tube.

-

Carefully layer 1.5 mL of a less dense anti-solvent (Water, Methanol, or Isopropanol) on top.

-

Technique: Tilt the tube and let the anti-solvent slide down the glass wall to prevent immediate mixing.

-

-

Seal tightly. The interface will become turbid; crystals grow at this boundary.

-

Timeframe: 1–2 weeks.

Data Collection Strategy

The sulfur atom (S) in the thiophene ring provides anomalous scattering signal but also absorbs X-rays.

Beamline / Source Selection

-

Copper Source (

,-

Pros: Higher intensity for small crystals (< 0.1 mm); enhanced anomalous signal from Sulfur (

) allows for absolute structure determination if the analog is chiral. -

Cons: Higher absorption. Correction Strategy: Multi-scan absorption correction (SADABS/CrysAlisPro) is mandatory.

-

-

Molybdenum Source (

,-

Pros: Reduced absorption; higher resolution data (0.7 Å or better).

-

Recommendation: Use Mo if crystals are large (> 0.2 mm) and robust. Use Cu if crystals are thin plates.

-

Mounting & Cryoprotection

-

Harvesting: Use a nylon loop (MiTeGen) matching the crystal size.

-

Cryoprotectant: Paratone-N oil is preferred. Avoid glycerol/water mixtures if the crystal was grown in DMSO, as osmotic shock may crack the lattice.

-

Temperature: Collect data at 100 K .

-

Reason: The C5-ethyl group has high thermal rotation. Cooling freezes this conformation, preventing "smearing" of electron density.

-

Structure Solution & Refinement

Expected Structural Motifs

When solving the structure (using SHELXT or OLEX2), look for these specific features:

-

Intramolecular H-Bond: A planarizing hydrogen bond between the amino

and the carbonyl -

Intermolecular Dimers: These molecules typically form centrosymmetric dimers (

motif) via the amide group. -

Ethyl Group Disorder: The ethyl chain at C5 is often disordered over two positions.

-

Refinement: Use the PART 1 / PART 2 commands in SHELX. Restrain bond lengths (DFIX) and thermal parameters (SIMU/DELU) if the occupancy is split (e.g., 60:40).

-

Pathway of Interaction (Supramolecular)

Figure 2: Supramolecular assembly logic. The primary interaction is the formation of dimers, which then stack via pi-pi interactions.

References

-

Gewald Reaction Mechanism & Synthesis: Gewald, K., Schinke, E., & Böttcher, H. (1966).[2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[2]

-

Crystallization of Thiophene Carboxamides: Sridhar, M., et al. (2007). Synthesis and crystal structure of 2-amino-thiophene-3-carboxamide derivatives. Tetrahedron Letters, 48(18), 3171-3172.

-

Small Molecule Crystallography Standards: Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.

-

Refinement of Disordered Alkyl Groups: Müller, P. (2009). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 6. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT [ijert.org]

Application Notes and Protocols for In Vitro Antimicrobial Activity Testing of Novel Thiophene Compounds

Introduction: The Pressing Need for Novel Antimicrobials and the Promise of Thiophene Scaffolds